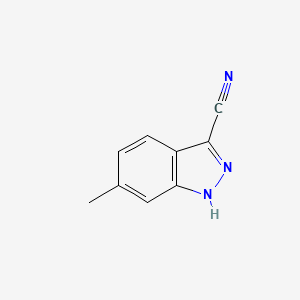

6-Methyl-1H-indazole-3-carbonitrile

Description

Overview of Nitrogen-Containing Heterocycles in Contemporary Chemical Research

Nitrogen-containing heterocycles are ubiquitous in nature, forming the core structures of essential biomolecules such as nucleic acids (purines and pyrimidines), vitamins, and alkaloids. nih.govnih.gov This natural prevalence has inspired chemists to explore their synthetic analogues, leading to the discovery of a vast array of compounds with diverse biological and physical properties. In medicinal chemistry, these heterocycles are considered "privileged scaffolds" due to their ability to interact with a wide range of biological targets. researchgate.net In fact, a significant percentage of FDA-approved drugs contain at least one nitrogen-containing heterocyclic ring. openmedicinalchemistryjournal.com Their utility also extends to materials science, where they are incorporated into polymers, dyes, and corrosion inhibitors. openmedicinalchemistryjournal.com

The Indazole Scaffold: Structural Features and Significance

Among the diverse families of nitrogen-containing heterocycles, the indazole scaffold has garnered significant attention. nih.govpnrjournal.com Structurally, indazole, also known as benzopyrazole, consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. wikipedia.orgresearchgate.net This bicyclic aromatic system can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form. nih.govnih.gov The presence of two adjacent nitrogen atoms within the five-membered ring allows for potent hydrogen bonding interactions, a key feature in its biological activity. researchgate.net The indazole nucleus is a core component of numerous therapeutic agents with a broad spectrum of activities, including anti-inflammatory, anti-cancer, and anti-viral properties. researchgate.netbenthamdirect.com

Positioning of 6-Methyl-1H-indazole-3-carbonitrile within the Indazole Derivative Landscape

Within the broad class of indazole derivatives, this compound represents a specifically functionalized molecule. The core indazole structure is modified with a methyl group at the 6-position of the benzene ring and a nitrile group at the 3-position of the pyrazole ring. This particular arrangement of substituents makes it a valuable intermediate in the synthesis of more complex molecules. The nitrile group, in particular, is a versatile functional group that can be converted into various other functionalities, such as carboxylic acids, amides, and amines, thus providing a gateway to a wide range of other indazole derivatives.

II. Synthesis and Chemical Properties of this compound

The synthesis of specifically substituted indazoles like this compound is a topic of interest in organic synthesis.

Synthetic Pathways to this compound

While specific, high-yield synthetic routes for this compound are not extensively detailed in readily available literature, general methods for the synthesis of substituted indazoles can be inferred. A common approach to constructing the indazole ring involves the reaction of a suitably substituted o-fluorobenzaldehyde or o-fluoroketone with hydrazine (B178648). researchgate.net For the synthesis of 3-carbonitrile indazoles, a frequently employed method is the cyanation of a 3-haloindazole precursor. chim.it For instance, 3-iodo-1H-indazole can be converted to 1H-indazole-3-carbonitrile. orgsyn.org Therefore, a plausible route to this compound could involve the initial synthesis of a 6-methyl substituted indazole, followed by halogenation at the 3-position and subsequent cyanation.

Chemical Properties and Reactivity

The chemical properties of this compound are dictated by its constituent functional groups. The indazole ring system is aromatic and relatively stable. The nitrile group (-C≡N) is a key site for chemical transformations.

Reactivity of the Nitrile Group

The nitrile group is highly susceptible to nucleophilic attack at the carbon atom and can undergo a variety of chemical transformations. Hydrolysis of the nitrile group, under acidic or basic conditions, would yield the corresponding 6-methyl-1H-indazole-3-carboxylic acid. uni.lusigmaaldrich.com Reduction of the nitrile group would lead to the formation of an aminomethyl group, providing an entry point for the synthesis of various amine derivatives.

Reactivity of the Indazole Ring

The indazole ring itself can undergo substitution reactions. Nitration of the indazole ring typically occurs at the 5- and 7-positions in strongly acidic conditions. researchgate.netchim.it The presence of the methyl group at the 6-position would influence the regioselectivity of further electrophilic substitution reactions on the benzene portion of the scaffold.

III. Applications of this compound

The primary application of this compound lies in its role as a versatile building block in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1H-indazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c1-6-2-3-7-8(4-6)11-12-9(7)5-10/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJTVZAZBXNIED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=NN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 6 Methyl 1h Indazole 3 Carbonitrile and Analogous Indazole Derivatives

Strategies for Constructing the Indazole Core

The construction of the indazole core is the pivotal step in the synthesis of these heterocyclic compounds. Over the years, numerous methods have been established, each with its own advantages and limitations. These strategies can be broadly categorized into transition-metal-catalyzed reactions, cycloaromatization of benzene (B151609) derivatives, and classical cyclization protocols.

Transition Metal-Catalyzed Annulation and Cyclization Reactions

Transition-metal-catalyzed reactions have emerged as powerful tools for the synthesis of indazoles, offering high efficiency, functional group tolerance, and opportunities for structural diversity. mdpi.comnih.gov Metals such as rhodium, copper, and palladium are frequently employed to facilitate the formation of the indazole ring through various mechanistic pathways, including C-H activation, C-N/N-N bond formation, and cyclization processes. mdpi.comnih.govnih.gov

Another notable rhodium-catalyzed approach involves the [4+1] annulation of azobenzenes with various partners. For example, the reaction of azobenzenes with α-carbonyl sulfoxonium ylides, serving as carbene precursors, in the presence of Rh(III) and Cu(II) catalysts, leads to the formation of 3-acyl-(2H)-indazoles. nih.gov Similarly, the reaction of azoxy compounds with alkynes, catalyzed by a Rh(III)/AgSbF6/Cu(OAc)2 system, provides access to 2,3-substituted 2H-indazoles. researchgate.net

Copper catalysis also plays a crucial role in C-N and N-N bond formation for indazole synthesis. Copper-catalyzed cascade reactions involving C-N coupling followed by intramolecular C-H amination have been developed for the one-pot synthesis of complex heterocyclic systems like imidazo[1,2-b]indazoles. rsc.org Furthermore, copper(II) acetate (B1210297) can mediate the N-N bond formation in the cyclization of ketimines, derived from o-aminobenzonitriles, to produce 1H-indazoles. nih.gov The choice of the copper source, ligand, and base can be critical for the success of these coupling reactions. acs.org

| Catalyst System | Starting Materials | Product Type | Reference |

| Rh(III)/Cu(II) | Ethyl benzimidates and nitrosobenzenes | 1H-Indazoles | nih.gov |

| [CpRhCl2]2/Cu(OAc)2 | Azobenzenes and alkenes | Indazoles | nih.gov |

| Rh(III)/Cu(II) | Azobenzenes and α-carbonyl sulfoxonium ylides | 3-Acyl-(2H)-indazoles | nih.gov |

| [CpRhCl2]2/AgSbF6/Cu(OAc)2 | Azoxy compounds and alkynes | 2,3-Substituted 2H-indazoles | researchgate.net |

| Cu-catalyst | 2-(2H-indazol-2-yl)aniline and bromides | Imidazo[1,2-b]indazoles | rsc.org |

| Cu(OAc)2 | Ketimines (from o-aminobenzonitriles) | 1H-Indazoles | nih.gov |

| CuCl | 1H-Indazoles and diaryliodonium salts | 2-Substituted-2H-indazoles | rsc.org |

Palladium catalysts are highly effective in promoting the synthesis of indazoles through various cross-coupling and cyclization reactions. nih.govmdpi.com The Suzuki-Miyaura cross-coupling reaction, for instance, provides an efficient method for creating new indazole derivatives by reacting bromo-indazole carboxamides with organoboronic acids in the presence of a palladium catalyst. nih.gov This methodology allows for the introduction of a wide range of substituents onto the indazole core. nih.gov

Palladium-catalyzed intramolecular amination is another key strategy. For example, 1-aryl-1H-indazoles can be synthesized from N-aryl-N′-(o-bromobenzyl)hydrazines through a Pd(OAc)2/dppf-catalyzed cyclization. researchgate.net Similarly, a two-step process involving the palladium-catalyzed arylation of benzophenone (B1666685) hydrazone with 2-bromobenzonitriles, followed by an acidic deprotection/cyclization sequence, yields substituted 3-aminoindazoles. organic-chemistry.org

Furthermore, palladium catalysis can be employed in the oxidative benzannulation of pyrazoles with internal alkynes to construct 1H-indazoles. nih.gov Tandem reactions combining C-N and C-P bond formation have also been developed using a cooperative Cu/Pd catalytic system to synthesize phosphorated 2H-indazoles from 2-alkynyl azobenzenes. nih.gov

| Catalyst/Ligand | Starting Materials | Reaction Type | Product Type | Reference |

| PdCl2(dppf)·(DCM) | Bromo-indazole carboxamide and organoboronic acids | Suzuki-Miyaura cross-coupling | Substituted indazoles | nih.gov |

| Pd(OAc)2/dppf | N-aryl-N′-(o-bromobenzyl)hydrazines | Intramolecular amination | 1-Aryl-1H-indazoles | researchgate.net |

| Palladium catalyst | 2-Bromobenzonitriles and benzophenone hydrazone | Arylation/cyclization | 3-Aminoindazoles | organic-chemistry.org |

| Pd(OAc)2/P(tBu)3·HBF4 | Pyrazoles and internal alkynes | Oxidative benzannulation | 1H-Indazoles | nih.gov |

| Cu/Pd cooperative catalyst | 2-Alkynyl azobenzenes and P-sources | Tandem C-N/C-P formation | Phosphorated 2H-indazoles | nih.gov |

Besides rhodium, copper, and palladium, other transition metals have also been utilized in the synthesis of indazoles. For example, cobalt(III) catalysts have been developed for the one-step synthesis of N-aryl-2H-indazoles through C-H bond additions of azobenzenes to aldehydes, followed by in-situ cyclization and aromatization. nih.gov This method is cost-effective and can be performed on a large scale. nih.gov Ruthenium(II) catalysts have been employed in the tandem ortho-carbonylation/amidation/cyclization of 2-aryl-2,3-dihydrophthalazine-1,4-diones to produce indazolo[1,2-b]phthalazine-triones. nih.gov

Cycloaromatization of Benzene Derivatives

The construction of the indazole ring can be achieved through the cycloaromatization of appropriately substituted benzene derivatives. researchgate.net A common strategy involves the [3+2] cycloaddition of diazo compounds with arynes. organic-chemistry.org Arynes, generated in situ from precursors like o-(trimethylsilyl)aryl triflates, react with diazo compounds to afford a wide range of substituted indazoles under mild conditions. organic-chemistry.org This approach offers a direct and efficient route to the indazole core. organic-chemistry.org

Classical Cyclization Protocols (e.g., via Hydrazones, 2-Substituted Aromatic Aldehydes)

Classical methods for indazole synthesis often rely on the cyclization of pre-functionalized aromatic precursors. The reaction of hydrazones with arynes represents a [3+2] annulation approach to the 1H-indazole skeleton. organic-chemistry.orgnih.gov Depending on the nature of the hydrazone (e.g., N-tosylhydrazones or N-aryl/alkylhydrazones), this method can lead to either 3-substituted or 1,3-disubstituted indazoles. organic-chemistry.orgnih.gov The reaction of aldehyde phenylhydrazones can also be promoted by Rh(III) catalysis through a double C-H activation and C-H/C-H cross-coupling mechanism to yield 1H-indazoles. researchgate.net

The condensation of 2-substituted aromatic aldehydes or ketones with hydrazine (B178648) is a well-established route to indazoles. chemicalbook.com For instance, o-halobenzaldehydes or ketones react with hydrazine upon heating to form 1H-indazoles. chemicalbook.com Similarly, intramolecular cyclization of picrylhydrazones can be an efficient strategy for preparing certain indazole derivatives. rsc.org Another classical approach involves the diazotization of o-toluidine (B26562) followed by ring closure to yield 1H-indazole. chemicalbook.com Reductive cyclization of 2-nitrobenzaldehyde (B1664092) derivatives is also a known method for constructing the indazole ring system. chemicalbook.com

More recently, electrochemical methods have been developed for the synthesis of 1H-indazoles through a radical Csp2–H/N–H cyclization of arylhydrazones, offering a sustainable and operationally simple alternative. rsc.org

Multi-Component Reactions for Indazole Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like indazoles by combining three or more starting materials in a single synthetic operation. These reactions streamline synthesis by reducing the number of purification steps, saving time and resources.

One notable MCR for the synthesis of 2H-indazoles involves a copper-catalyzed three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide. In this process, the catalyst is crucial for facilitating the formation of both C-N and N-N bonds in a sequential manner. This method demonstrates broad substrate scope and high tolerance for various functional groups. A variation of this uses copper(I) oxide nanoparticles (Cu₂O-NPs) as a heterogeneous catalyst in a green solvent like polyethylene (B3416737) glycol (PEG), enhancing the sustainability of the synthesis.

Another approach is the one-pot synthesis of 2H-indazoles from ortho-imino-nitrobenzene substrates, which are generated in situ via condensation. A subsequent reductive cyclization promoted by a phosphine (B1218219) reagent yields the desired indazole ring system. These MCRs represent powerful tools for rapidly accessing a library of substituted indazoles, which can then be further functionalized to achieve a target molecule like 6-Methyl-1H-indazole-3-carbonitrile.

Introduction of the Carbonitrile Group at C3

The carbonitrile group is a key functional handle that can be converted into other valuable groups such as amines, amides, or carboxylic acids. beilstein-journals.org Its introduction at the C3 position of the indazole ring is a critical step in the synthesis of the target compound.

Palladium-catalyzed cyanation reactions are among the most effective methods for introducing a nitrile group onto an aromatic or heteroaromatic ring. nih.gov These reactions typically involve the cross-coupling of a C3-halo-indazole (e.g., 3-iodo- or 3-bromo-indazole) with a cyanide source.

Historically, toxic cyanide sources like KCN, NaCN, or Zn(CN)₂ were common, often requiring harsh reaction conditions. nih.govnih.gov Modern protocols have shifted towards using less toxic and more robust cyanide sources. A highly practical and scalable procedure for the synthesis of 1H-indazole-3-carbonitrile employs potassium ferrocyanide, K₄[Fe(CN)₆], a stable and non-toxic solid. nih.gov This reaction is catalyzed by a palladium complex, such as one formed from Pd(dba)₂ and a specialized ligand like Xantphos, in a solvent like dimethylacetamide (DMAc). nih.gov This method avoids the need to handle highly toxic reagents and has been successfully applied to a wide range of heteroaromatic substrates. nih.gov

The choice of catalyst, ligand, and cyanide source is critical for achieving high yields and reproducibility, as the cyanide ion can poison the palladium catalyst. nih.gov The development of robust catalyst systems, such as those based on palladacycle precatalysts, has significantly improved the reliability and scope of palladium-catalyzed cyanations for both aryl and heteroaryl halides. nih.gov

| Cyanide Source | Catalyst System | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| K₄[Fe(CN)₆]·3H₂O | Pd(dba)₂ / Xantphos | DMAc, 120 °C | Low toxicity, robust, good for heteroaryl substrates | nih.gov |

| Zn(CN)₂ | Pd(OAc)₂ or Pd₂dba₃ | Various solvents (e.g., DMF) | Widely used, but Zn(CN)₂ is toxic | nih.gov |

| CH₃CN | Pd(OAc)₂ (ligand-free) | 120 °C | Uses acetonitrile (B52724) as a "green" cyanide source | nih.gov |

| N-cyano-N-phenyl-p-toluenesulfonamide | Rh(III) complex | Chelation-assisted C-H activation | Direct C-H cyanation, good regioselectivity | nih.gov |

Beyond direct cyanation, a variety of methods exist for installing substituents at the C3 position of the indazole core, which could be precursors to the carbonitrile group.

A powerful strategy involves the [3+2] cycloaddition of arynes with diazo compounds. acs.orgbeilstein-journals.org In a modern variation, stable and readily available N-tosylhydrazones are used as in situ precursors for diazo compounds, reacting with arynes under mild conditions to afford 3-substituted indazoles in good yields. acs.orgbeilstein-journals.orgresearchgate.net This method avoids the isolation of potentially unstable diazo intermediates. acs.org

Another innovative approach is a palladium-catalyzed cascade process that achieves a double C–N bond formation. This reaction between a p-quinone methide (p-QM) and an arylhydrazine provides direct and efficient access to a diverse range of 3-substituted-1H-indazoles. Additionally, direct C-H functionalization at the C3 position is an emerging and atom-economical strategy. For instance, palladium-catalyzed direct arylation can install aryl groups at C3, which could be further modified. These general methods highlight the versatility of the indazole scaffold and the multiple synthetic avenues available for C3-functionalization.

Introduction of the Methyl Group at C6

The regioselective placement of the methyl group on the benzene portion of the indazole ring is a key challenge. Direct alkylation of the pre-formed indazole core often lacks regioselectivity. Therefore, a more common and controlled strategy involves starting with a benzene derivative that already contains the methyl group at the correct position relative to the groups that will form the pyrazole (B372694) ring.

The synthesis of a 6-methyl-indazole derivative typically begins with a commercially available, appropriately substituted toluene (B28343) derivative. For example, a common precursor is a 4-methylaniline or 4-methylnitrobenzene derivative.

One classic route is the cyclization of a substituted arylhydrazine. For instance, a 4-methyl-2-nitrophenyl precursor can be used. The synthesis of N-phenyl-1H-indazoles can be achieved through copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Although reactions involving arylhydrazones with electron-donating groups like methyl can sometimes result in lower yields, this route provides a direct way to form the indazole ring with the methyl group pre-installed at the C6 position.

Another strategy involves the diazotization of a substituted aniline. Starting with 2-amino-4-methylbenzoic acid, for example, one can perform a sequence of reactions including diazotization and cyclization to form the indazole-6-carboxylic acid, which can then be further manipulated. Similarly, a synthesis starting from 2-bromo-6-methylnitrobenzene can proceed via a Suzuki coupling followed by cyclization to form the indazole ring. acs.org These precursor-based strategies ensure that the methyl group is unambiguously located at the C6 position of the final indazole product. beilstein-journals.org

Once 6-methyl-1H-indazole is synthesized, it can be functionalized further to introduce other substituents required for the final target. Bromination is a common reaction used to install a versatile handle for subsequent cross-coupling reactions.

The electrophilic bromination of an indazole ring is influenced by the directing effects of the existing substituents. For 6-methyl-1H-indazole, the methyl group is an activating ortho-, para-director, while the pyrazole ring's electronics also play a role. The most reactive position on the unsubstituted indazole ring for electrophilic attack is C3. If the C3 position is already substituted or blocked, bromination may occur on the benzene ring, typically at positions C5 or C7.

For instance, studies on the bromination of 4-substituted indazoles using N-bromosuccinimide (NBS) have shown that regioselective bromination can be achieved at the C7 position. In the context of synthesizing this compound, a plausible synthetic sequence could involve first synthesizing 6-methyl-1H-indazole, followed by bromination at the C3 position. This 3-bromo-6-methyl-1H-indazole would then be a key precursor. This intermediate can undergo a palladium-catalyzed cyanation reaction, as described in section 2.2.1, to install the final carbonitrile group and yield this compound. The bromine atom at C3 serves as an excellent leaving group for such transformations.

Green Chemistry Principles and Sustainable Synthetic Routes

The synthesis of indazole derivatives is increasingly benefiting from the adoption of green chemistry principles. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key strategies include the use of microwave-assisted synthesis, photochemical methods, environmentally benign solvents and catalysts, and the development of reusable catalytic systems.

Microwave-Assisted Synthesis of Indazoles

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rasayanjournal.co.inajrconline.org This technique has been successfully applied to the synthesis of a variety of indazole derivatives. rasayanjournal.co.injchr.org The use of microwave irradiation can significantly reduce reaction times, from hours to mere minutes, while also minimizing the formation of byproducts. heteroletters.org

For instance, the synthesis of 1-H-indazole and 1-phenyl-1H-indazoles has been achieved through a one-pot, microwave-assisted method involving the cyclization of aryl hydrazones derived from salicylaldehyde (B1680747) and hydrazine hydrates, resulting in good to excellent yields. ajrconline.org Another study demonstrated the synthesis of indazole acetic acid derivatives via microwave-assisted cascade N-N bond-forming reactions. researchgate.net Furthermore, microwave irradiation has been employed in the palladium-catalyzed intramolecular oxidative coupling for the synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives, showcasing the versatility of this technology. mdpi.comunina.it

The benefits of microwave-assisted synthesis extend to creating libraries of indazole-based compounds for drug discovery programs, offering a cost-effective and efficient route to novel bioactive molecules. rasayanjournal.co.in

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Indazole Derivatives

| Feature | Conventional Heating | Microwave Irradiation | Reference(s) |

| Reaction Time | Several hours | A few minutes | heteroletters.orgnih.gov |

| Yield | Moderate | Good to excellent | rasayanjournal.co.inajrconline.org |

| Byproducts | More likely | Minimized | rasayanjournal.co.inheteroletters.org |

| Energy Efficiency | Lower | Higher | rasayanjournal.co.in |

This table provides a general comparison based on findings from multiple sources.

Photochemical Strategies for Indazole Formation

Photochemistry offers a unique and powerful approach to the synthesis and modification of heterocyclic compounds like indazoles. These methods often proceed under mild, ambient conditions and can lead to novel molecular transformations that are not easily accessible through traditional thermal reactions. scientificupdate.comdoaj.org

A notable recent development is the direct photochemical permutation of 1H- and 2H-indazoles into benzimidazoles. scientificupdate.comnih.govresearchgate.net This transformation is achieved by irradiating the indazole substrate at 300 nm. For 1H-indazoles, the reaction requires a proton donor like hexafluoroisopropanol (HFIP), while the permutation of 2H-indazoles can proceed in a broader range of solvents, with acetonitrile being preferred. scientificupdate.com This method holds significant promise for diversifying libraries of heterocyclic compounds. scientificupdate.comresearchgate.net

Furthermore, metal-free synthesis of 2H-indazole skeletons has been developed using visible-light irradiation. acs.org In this approach, 2-((aryl/alkyl/H)ethynyl))aryltriazenes react with arylsulfinic acids to form 3-functionalized 2H-indazoles. This method is advantageous due to its use of simple starting materials and mild, metal-free conditions. acs.org

Table 2: Key Parameters in Photochemical Synthesis of Indazole Derivatives

| Reaction Type | Wavelength | Key Reagents/Solvents | Outcome | Reference(s) |

| Permutation of 1H-indazoles | 300 nm | Hexafluoroisopropanol (HFIP) | Benzimidazoles | scientificupdate.com |

| Permutation of 2H-indazoles | 300 nm | Acetonitrile | Benzimidazoles | scientificupdate.com |

| Synthesis of 2H-indazoles | Visible light | Arylsulfinic acids | 3-Functionalized 2H-indazoles | acs.org |

This table summarizes specific conditions and outcomes from the cited research.

Environmentally Benign Solvents and Catalysts (e.g., Glycerol, Ammonium (B1175870) Chloride)

The use of green solvents and catalysts is a cornerstone of sustainable chemistry. researchgate.net Glycerol, a non-toxic and biodegradable byproduct of biodiesel production, has been successfully employed as a green solvent for the synthesis of 1-H indazole. ijsrset.comresearchgate.netresearchgate.net Its use, often in conjunction with a reusable catalyst, eliminates the need for hazardous organic solvents and simplifies product purification. ijsrset.com

Ammonium chloride (NH4Cl) has been identified as a mild and effective catalyst for the synthesis of substituted 1-H-indazole derivatives. samipubco.comsamipubco.com This method often involves a simple grinding protocol at room temperature, which is both energy-efficient and environmentally friendly. samipubco.combenthamdirect.com The use of ammonium chloride provides good yields in short reaction times and represents a greener alternative to harsher catalysts. samipubco.comsamipubco.com

Other green approaches include the use of copper(I) oxide nanoparticles as a catalyst in polyethylene glycol (PEG), another environmentally friendly solvent, for the synthesis of 2H-indazole derivatives. organic-chemistry.org

Catalyst Reusability and Efficiency

Silica sulfuric acid (SSA) has been reported as a highly efficient and reusable solid acid catalyst for the synthesis of substituted indazoles. imedpub.com The solid nature of SSA allows for easy separation from the reaction mixture by simple filtration. Studies have shown that SSA can be reused several times without a significant loss in its catalytic activity, making it a cost-effective and environmentally friendly option. imedpub.com

Table 3: Reusability of Silica Sulfuric Acid (SSA) in Indazole Synthesis

| Cycle | Yield (%) |

| 1 | 90 |

| 2 | 88 |

| 3 | 87 |

| 4 | 85 |

Data is illustrative of typical catalyst reusability studies and is based on the trends described in the source. imedpub.com

The development of such reusable catalytic systems is crucial for the industrial-scale production of indazole-containing pharmaceuticals and other fine chemicals in a sustainable manner.

An article on the spectroscopic and advanced structural characterization of this compound cannot be generated at this time.

Extensive searches for dedicated spectroscopic and crystallographic data for the specific compound this compound have not yielded the detailed experimental results required to accurately populate the requested article sections. While information on analogous compounds, such as 1-acetyl-6-methyl-1H-indazole-3-carbonitrile and 6-chloro-1H-indazole-3-carbonitrile, is available, utilizing this data would not be scientifically accurate for the specified molecule and would deviate from the provided instructions.

To fulfill the request, specific and verified data from ¹H NMR, ¹³C NMR, 2D NMR, IR, Mass Spectrometry, and X-ray Crystallography for this compound is necessary. This information is not present in the available search results.

Complementary Spectroscopic and Analytical Methods (e.g., UV-Vis, Elemental Analysis)

While techniques like NMR, IR, and mass spectrometry provide the primary structural elucidation for this compound, complementary methods such as Ultraviolet-Visible (UV-Vis) spectroscopy and elemental analysis offer additional layers of verification and insight into the molecule's electronic properties and elemental composition.

UV-Vis Spectroscopy

Specific experimental UV-Vis absorption data for this compound is not extensively reported in peer-reviewed literature. However, the expected absorption characteristics can be inferred from the behavior of the parent indazole chromophore and related substituted analogs. The UV-Vis spectrum of indazoles is characterized by absorption bands originating from π → π* electronic transitions within the aromatic bicyclic system.

For instance, studies on the parent 1H-indazole and its N-methylated derivatives in acetonitrile show distinct absorption maxima. researchgate.net The 1H-indazole tautomer, which is structurally analogous to the title compound, exhibits characteristic absorption peaks. researchgate.net The introduction of a methyl group at the 6-position and a carbonitrile group at the 3-position is expected to influence the electronic environment of the indazole ring. The methyl group, being an electron-donating group, and the carbonitrile group, an electron-withdrawing group, will likely cause shifts (either bathochromic or hypsochromic) in the absorption maxima compared to the unsubstituted indazole.

The precise absorption maxima (λmax) for this compound would depend on the solvent used due to solvatochromic effects, but the general profile is anticipated to be consistent with the indazole scaffold.

Table 3.5.1: UV-Vis Absorption Data for Reference Indazole Compounds in Acetonitrile

| Compound | Absorption Maxima (λmax) |

|---|---|

| 1H-Indazole | ~254 nm, ~290 nm |

| 1-Methylindazole | ~254 nm, ~295 nm |

| 2-Methylindazole | ~235 nm, ~275 nm, ~320 nm |

Data derived from studies on parent indazoles and presented for comparative purposes. researchgate.net

Elemental Analysis

Elemental analysis provides a fundamental confirmation of a compound's empirical and molecular formula by determining the mass percentages of its constituent elements. For this compound, the molecular formula is C9H7N3. The theoretical elemental composition can be calculated based on its atomic weights. This analytical technique is crucial in synthesis and characterization to verify the purity and identity of the synthesized compound by comparing experimental values with the calculated theoretical percentages.

Table 3.5.2: Theoretical Elemental Analysis Data for this compound (C9H7N3)

| Element | Symbol | Atomic Weight ( g/mol ) | Molar Mass ( g/mol ) | Theoretical Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.01 | 157.17 | 68.78% |

| Hydrogen | H | 1.008 | 157.17 | 4.49% |

| Nitrogen | N | 14.01 | 157.17 | 26.73% |

Calculated based on a molecular weight of 157.17 g/mol .

Experimental findings from elemental analysis that closely match these theoretical values would provide strong evidence for the successful synthesis and purity of this compound.

Iii. Spectroscopic and Advanced Structural Characterization of 6 Methyl 1h Indazole 3 Carbonitrile

Role in Medicinal Chemistry

Indazole derivatives are well-established as pharmacologically important scaffolds. nih.gov 6-Methyl-1H-indazole-3-carbonitrile serves as a key intermediate for the synthesis of a variety of indazole-based compounds with potential therapeutic activities.

As a Precursor for Biologically Active Molecules

The ability to transform the nitrile group into other functionalities, such as carboxylic acids and amides, is crucial. For example, 1H-indazole-3-carboxylic acid derivatives are used in the synthesis of various therapeutic agents. sigmaaldrich.comnih.gov By starting with this compound, researchers can introduce specific functionalities at the 3-position while retaining the 6-methyl group, which can be important for tuning the pharmacological profile of the final compound. For instance, the methyl group can influence factors like metabolic stability and receptor binding affinity.

Potential in Materials Science

While the primary focus of indazole research has been in medicinal chemistry, nitrogen-containing heterocycles are also finding applications in materials science. frontiersin.org The rigid, aromatic structure of the indazole scaffold, combined with the potential for functionalization, makes it an interesting candidate for the development of new materials. The nitrile group in this compound can participate in polymerization reactions or be used to coordinate with metal centers, potentially leading to the formation of novel polymers or metal-organic frameworks with interesting electronic or photophysical properties.

Iv. Chemical Reactivity and Functionalization Pathways of 6 Methyl 1h Indazole 3 Carbonitrile

Reactivity at the Indazole Nitrogen Atoms (N1 and N2)

The presence of two nitrogen atoms in the pyrazole (B372694) moiety of the indazole ring, N1 and N2, provides sites for electrophilic substitution. However, the reactivity is complicated by the phenomenon of annular tautomerism, which influences the regioselectivity of these reactions.

The indazole ring system exhibits annular tautomerism, meaning the proton on the nitrogen atom can reside on either N1 or N2, leading to two different tautomeric forms: the 1H-indazole and the 2H-indazole. nih.gov In the case of 6-methyl-1H-indazole-3-carbonitrile, these are the 1H- (benzenoid) and 2H- (quinonoid) tautomers.

Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-form. nih.gov This inherent stability means that in equilibrium, the 1H-tautomer is the predominant species. d-nb.info Consequently, reactions often proceed from this more stable form. However, the regioselectivity of reactions such as alkylation is not solely dictated by the stability of the starting tautomer but is also heavily influenced by reaction conditions, including the base, solvent, and the nature of the electrophile. nih.govbeilstein-journals.org The interplay between the kinetic and thermodynamic control of the reaction can lead to the formation of either N1- or N2-substituted products. For instance, Density Functional Theory (DFT) calculations have been used to understand the mechanistic pathways and the non-covalent interactions that drive the formation of specific regioisomers. nih.govjmaterenvironsci.com

Direct N-alkylation of the indazole ring typically results in a mixture of N1- and N2-substituted isomers, and achieving high regioselectivity is a significant synthetic challenge. nih.gov The ratio of these products is dependent on several factors. For electron-deficient indazoles, high N1-selectivity has been observed using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF). This is rationalized by a postulated coordination of the indazole N2-atom and an electron-rich oxygen atom in a C3 substituent with the sodium cation. nih.govbeilstein-journals.org Conversely, substituents at the C7 position, such as -NO2 or -CO2Me, have been shown to confer excellent N2-regioselectivity. d-nb.infonih.gov

Mitsunobu conditions often show a preference for the formation of the N2-regioisomer. nih.gov DFT studies suggest that for certain substrates, chelation mechanisms can drive N1-substitution, while other non-covalent interactions may favor the N2-product. nih.gov

Table 1: Regioselectivity in N-Alkylation of Substituted Indazoles

| Indazole Substrate | Reagents and Conditions | Major Product | Reference |

|---|---|---|---|

| 3-Carboxymethyl, 3-tert-butyl, 3-COMe, 3-carboxamide indazoles | NaH, Alkyl bromide, THF | >99% N1-selectivity | d-nb.info |

| C7-NO2 or C7-CO2Me substituted indazoles | NaH, Alkyl bromide, THF | ≥96% N2-selectivity | d-nb.infonih.gov |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Methyl iodide, K2CO3, DMF | Mixture of N1 (44%) and N2 (40%) | beilstein-journals.org |

| Indazole | Mitsunobu conditions (DEAD, PPh3, alcohol) | N2-isomer favored (N1:N2 = 1:2.5) | nih.gov |

In contrast to N-alkylation, N-acylation reactions generally show a higher preference for the N1-substituted product. This is often attributed to the thermodynamic stability of the N1-acylindazole. It is suggested that even if the N2-acylindazole is formed initially, it can isomerize to the more stable N1-regioisomer. d-nb.infonih.gov

The nitrogen atoms of the indazole ring can act as nucleophiles. A notable example is the reaction with metal-bound isocyanides. Detailed theoretical studies using DFT methods have investigated the mechanism of the addition of indazole to cyclohexyl isocyanide coordinated to a palladium(II) center. mdpi.comresearchgate.net

The most plausible mechanism is an associative type, which involves the nucleophilic attack of the unprotonated nitrogen atom of the indazole on the electrophilic carbon atom of the isocyanide ligand. mdpi.com This initial attack is followed by a series of proton transfer steps, which may involve another indazole molecule acting as a proton shuttle, to yield the final aminocarbene product. mdpi.com Interestingly, the reaction channel that leads to the experimentally observed product proceeds through the less stable 2H-tautomer of the indazole, indicating that the regioselectivity, in this case, is thermodynamically driven rather than kinetically controlled. mdpi.commdpi.com

Transformations of the Carbonitrile Group at C3

The carbonitrile (cyano) group at the C3 position is a versatile functional group that can undergo a variety of chemical transformations, most notably hydrolysis and reduction.

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield 6-methyl-1H-indazole-3-carboxylic acid. uni.lu This reaction typically proceeds through an intermediate carboxamide. researchgate.net Under vigorous reaction conditions (e.g., elevated temperature), the hydrolysis goes to completion to form the carboxylic acid. However, under milder conditions, it is sometimes possible to isolate the 6-methyl-1H-indazole-3-carboxamide intermediate.

From the resulting carboxylic acid, other derivatives can be synthesized. For instance, esterification of the carboxylic acid (e.g., with methanol (B129727) and a catalytic amount of sulfuric acid) produces the corresponding methyl ester. jocpr.com This ester can then be reacted with hydrazine (B178648) hydrate, typically in a solvent like ethanol (B145695) at reflux, to form 6-methyl-1H-indazole-3-carbohydrazide. jocpr.comjocpr.com These hydrazides are valuable intermediates for the synthesis of various biologically active heterocyclic compounds. jocpr.com

Table 2: Synthesis of Carboxylic Acid Derivatives from this compound

| Product | Reaction Pathway | Key Reagents |

|---|---|---|

| 6-Methyl-1H-indazole-3-carboxamide | Partial hydrolysis of nitrile | H2O, H+ or OH- (mild conditions) |

| 6-Methyl-1H-indazole-3-carboxylic acid | Complete hydrolysis of nitrile | H2O, H+ or OH- (vigorous conditions) |

| Methyl 6-methyl-1H-indazole-3-carboxylate | Esterification of carboxylic acid | Methanol, H2SO4 (cat.) |

| 6-Methyl-1H-indazole-3-carbohydrazide | Hydrazinolysis of ester | Hydrazine hydrate, Ethanol |

The carbonitrile group is readily reduced to a primary amine, which involves the addition of four hydrogen atoms across the triple bond. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) in a suitable solvent like THF, followed by an aqueous workup, is commonly used to convert this compound into (6-methyl-1H-indazol-3-yl)methanamine. youtube.commasterorganicchemistry.com

Alternatively, the reduction can be controlled to stop at the aldehyde stage. This partial reduction is achieved using a sterically hindered and less reactive hydride reagent like diisobutylaluminum hydride (DIBAL-H). masterorganicchemistry.comwikipedia.org The reaction is typically carried out at low temperatures (e.g., -78 °C) with one equivalent of DIBAL-H, followed by a hydrolysis workup, to yield 6-methyl-1H-indazole-3-carbaldehyde. adichemistry.comyoutube.com This transformation proceeds via an imine intermediate which is hydrolyzed upon workup. masterorganicchemistry.com

Table 3: Reduction Products of this compound

| Product | Reducing Agent | Key Conditions |

|---|---|---|

| (6-Methyl-1H-indazol-3-yl)methanamine | Lithium aluminum hydride (LiAlH4) | THF, followed by aqueous workup |

| 6-Methyl-1H-indazole-3-carbaldehyde | Diisobutylaluminum hydride (DIBAL-H) | 1 equivalent, low temperature (-78 °C), followed by hydrolysis |

C3-Functionalization Strategies

The C3 position of the indazole ring is a key site for introducing molecular diversity. While direct functionalization can be challenging due to the electron-deficient nature of this position, several strategies have been developed to achieve arylation, acylation, and zincation. rsc.org

Arylation: Direct C3-arylation of the 1H-indazole core is often difficult. nih.gov However, palladium-catalyzed cross-coupling reactions are effective methods for this transformation. researchgate.netresearchgate.net For instance, a robust protocol utilizing a Pd(II)/phenanthroline catalyst enables the direct C3-arylation of (1H)indazoles with aryl iodides or bromides without the need for silver additives. rsc.org The choice of solvent, such as toluene (B28343), chlorobenzene, trifluoromethylbenzene, or mesitylene, is crucial for achieving high selectivity and reactivity. rsc.org Another approach involves a "on water" palladium-catalyzed direct C3-arylation using Pd(OAc)₂ with PPh₃ as a ligand, which has proven effective for various substituted 1H-indazoles. nih.gov

Acylation: Direct C-3 acylation of indazoles can be achieved under specific conditions. researchgate.net N-acylation of indazoles has been shown to yield the N-1 substituted regioisomer, which can then potentially facilitate functionalization at the C3 position. nih.gov

Zincation: Regioselective C3-zincation of N1-protected indazoles, followed by Negishi coupling, provides a pathway to introduce various aryl and heteroaryl groups at the C3 position. chim.it This method involves a metalation step using TMP₂Zn, followed by transmetalation with a zinc salt and subsequent coupling with an appropriate coupling partner. chim.it

Reactivity of the Methyl Group at C6

The methyl group at the C6 position offers another handle for the functionalization of the this compound scaffold.

The halogenation of alkyl groups on aromatic rings can proceed through a free-radical mechanism, typically initiated by UV light. wikipedia.org This type of reaction is characteristic of alkanes and alkyl-substituted aromatic compounds. wikipedia.org While specific studies on the direct halogenation of the C6-methyl group of this compound are not prevalent, the principles of benzylic halogenation suggest that this position would be susceptible to radical halogenating agents like N-bromosuccinimide (NBS) under appropriate conditions.

The oxidation of alkyl groups attached to aromatic rings is a common transformation in organic synthesis. For instance, the oxidation of a methyl group can yield a carboxylic acid. While direct examples for this compound are not detailed, related transformations on other heterocyclic systems are well-documented.

Electrophilic and Nucleophilic Substitution Reactions on the Benzene (B151609) Ring

The benzene portion of the indazole ring can undergo both electrophilic and nucleophilic substitution reactions, although the reactivity is influenced by the existing substituents. minia.edu.eglibretexts.org

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAAr) on the benzene ring of indazoles is generally less common and requires the presence of strong electron-withdrawing groups and a good leaving group. libretexts.org The presence of the nitrile group could potentially activate the ring towards nucleophilic attack, particularly at positions ortho or para to it, if a suitable leaving group is present on the ring.

Cycloaddition Reactions Involving the Indazole Framework

The indazole framework can participate in cycloaddition reactions, a powerful tool for constructing complex cyclic systems. mdpi.com

[3+2] cycloaddition reactions are a notable class of reactions for nitrogen-containing heterocycles. luisrdomingo.com While specific examples involving this compound as the dipole or dipolarophile are not extensively reported, the indazole core possesses the necessary electronic and structural features to potentially engage in such transformations under suitable conditions. For instance, the generation of nitrile imines from hydrazonoyl chlorides, which then undergo intramolecular cyclization, is a known method for forming the indazole ring system itself, hinting at the potential for related intermolecular cycloaddition chemistry. unina.it

V. Theoretical and Computational Investigations of 6 Methyl 1h Indazole 3 Carbonitrile

Density Functional Theory (DFT) Calculations

DFT has become a standard method in computational chemistry for studying the electronic properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. Using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of 6-Methyl-1H-indazole-3-carbonitrile would be calculated to find the minimum energy conformation.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : The HOMO represents the orbital from which an electron is most likely to be donated. In this compound, the HOMO is expected to be distributed primarily over the electron-rich indazole ring system.

LUMO : The LUMO is the orbital that is most likely to accept an electron. The presence of the electron-withdrawing nitrile group at the 3-position would cause the LUMO to be localized significantly around this substituent and the adjacent pyrazole (B372694) ring atoms.

Energy Gap (ΔE) : The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.netnih.gov A smaller energy gap suggests that the molecule is more polarizable and can be more readily excited, implying higher chemical reactivity. researchgate.net

While specific values for this compound are not available, studies on similar indazole derivatives can provide insight. For instance, theoretical evaluations of various substituted indazoles have shown how different functional groups alter the HOMO-LUMO energies and the resulting energy gap.

Table 1: Hypothetical Frontier Molecular Orbital Properties (Note: This table is illustrative and not based on published data for the specific compound.)

| Parameter | Expected Value/Observation | Significance |

|---|---|---|

| EHOMO | Negative Value | Energy of the highest occupied molecular orbital; related to ionization potential. |

| ELUMO | Negative or Near-Zero Value | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| Energy Gap (ΔE) | Moderate Value | A smaller gap indicates higher reactivity and lower kinetic stability. researchgate.net |

To gain a more detailed picture of reactivity, various descriptors can be calculated from the electronic structure.

Electrostatic Potential (ESP) Maps : ESP maps visualize the charge distribution on the molecule's surface. Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions show positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, the ESP map would likely show a negative potential around the nitrogen atoms of the nitrile group and the pyrazole ring, making them sites for electrophilic interaction. The hydrogen on the N1 nitrogen would be a region of positive potential.

Partial Charges : Methods like Natural Bond Orbital (NBO) analysis calculate the partial charge on each atom. This data quantifies the electron distribution, highlighting the electron-donating effect of the methyl group and the electron-withdrawing nature of the nitrile group.

Fukui Functions : The Fukui function is a local reactivity descriptor that identifies which atoms in a molecule are most susceptible to electrophilic, nucleophilic, or radical attack. For indazoles, these calculations can help predict the regioselectivity of reactions like alkylation. Studies on the related 1H-indazole-3-carbonitrile have used Fukui indices to support observed reaction pathways.

Polarizability describes how easily the electron cloud of a molecule can be distorted by an external electric field. Molecules with smaller HOMO-LUMO gaps tend to be more polarizable. researchgate.net The study of these properties is important for understanding intermolecular interactions and the behavior of the molecule in different solvent environments.

Quantum Chemical Studies on Tautomerism

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole ring nitrogens.

Quantum chemical calculations are crucial for determining the relative stabilities of these tautomers. Generally, for most indazole derivatives, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer in the gas phase. This is often attributed to the benzenoid character of the fused ring in the 1H form, as opposed to the less stable quinonoid character in the 2H form.

The relative stability can, however, be influenced by the solvent. The polarity of the solvent can stabilize one tautomer over the other. For example, in some substituted indazoles, the more polar 2H-tautomer can be stabilized in polar solvents. DFT calculations using a polarizable continuum model (PCM) can simulate the solvent environment and predict these shifts in tautomeric equilibrium. For this compound, it would be expected that the 1H-tautomer is the more stable form, but computational studies in various solvents would be needed to confirm the extent of this preference.

Table 2: Hypothetical Relative Stabilities of Tautomers (ΔE in kcal/mol) (Note: This table is illustrative. Positive values indicate the energy difference relative to the more stable 1H-tautomer.)

| Tautomer | Gas Phase (ΔE) | Non-Polar Solvent (ΔE) | Polar Solvent (ΔE) |

|---|---|---|---|

| 1H-tautomer | 0.0 | 0.0 | 0.0 |

| 2H-tautomer | > 0 | > 0 | > 0 (Potentially smaller) |

Transition State Characterization for Tautomeric Interconversions

The indazole scaffold can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. The equilibrium between these forms is critical as it dictates the molecule's reactivity, particularly in reactions like N-alkylation. Computational studies are essential for characterizing the transition states that mediate the interconversion between these tautomers.

For substituted indazoles, the energy barrier for this proton transfer is influenced by the electronic nature of the substituents. In the case of this compound, the electron-donating methyl group at the C6 position and the electron-withdrawing cyano group at the C3 position collectively influence the electron density distribution across the heterocyclic ring. This, in turn, affects the relative stability of the tautomers and the activation energy for their interconversion.

Theoretical calculations, typically using DFT methods, can map the potential energy surface for the tautomerization process. This involves identifying the geometry of the transition state structure and calculating its energy. The transition state is confirmed by vibrational frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate for proton transfer. While specific studies on this compound are not extensively detailed in public literature, the principles derived from computational work on analogous substituted indazoles suggest that solvent-assisted or intermolecular proton transfer mechanisms generally present lower energy barriers compared to unimolecular pathways.

Computational Elucidation of Reaction Mechanisms

Theoretical models are instrumental in mapping the step-by-step pathways of chemical reactions involving the indazole core, providing a level of detail that is often inaccessible through experimental means alone.

Computational studies have significantly advanced the understanding of how indazoles undergo functionalization.

C–H Activation: The functionalization of C–H bonds in the indazole ring, often catalyzed by transition metals, is a key strategy for synthesizing complex derivatives. Theoretical investigations into the palladium-catalyzed C–H arylation of 1H-indazoles have shown that the reaction mechanism can proceed via a concerted metalation-deprotonation (CMD) pathway. For a molecule like this compound, DFT calculations can predict which C–H bond (at C4, C5, or C7) is most susceptible to activation by evaluating the activation energies for each potential site. The electronic influence of the methyl and cyano groups is a determining factor in this regioselectivity.

One of the central challenges in indazole chemistry is controlling the regioselectivity of reactions, particularly at the N1 and N2 positions.

Regioselectivity: In N-alkylation or N-arylation reactions, the choice between the N1 and N2 atoms is governed by a delicate balance of steric and electronic factors. Computational studies on the N-arylation of indazoles have demonstrated that the regioselectivity can be highly dependent on the nature of the arylating agent and the substituents on the indazole ring. For this compound, DFT calculations can be used to compare the energies of the transition states leading to the N1 and N2 products. By analyzing factors such as frontier molecular orbitals (HOMO/LUMO) and calculated atomic charges on the indazole anion, a predictive model for regioselectivity can be established. These studies often reveal that while the N1-substituted product may be thermodynamically more stable, the N2-product can be favored under kinetic control.

Stereoselectivity: When reactions involving the indazole core create new chiral centers, computational methods can explain the origins of the observed stereoselectivity. By modeling the diastereomeric transition states, the energy differences can be calculated to predict the major stereoisomer formed. These models account for subtle non-covalent interactions that steer the reaction toward a specific stereochemical outcome.

Thermochemical Calculations (e.g., Standard Enthalpy of Formation)

Thermochemical data, such as the standard enthalpy of formation (ΔfH°), provides fundamental information about the thermodynamic stability of a molecule. High-level quantum chemical calculations are a reliable source for obtaining this data, especially for compounds where experimental measurements are unavailable.

The standard enthalpy of formation for this compound can be determined computationally using well-established protocols like isodesmic reactions. An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides, which allows for a significant cancellation of computational errors.

An example of an isodesmic reaction for this purpose would be: this compound + Benzene (B151609) → 1H-Indazole + Toluene (B28343) + Benzonitrile

By calculating the energies of all species in this equation using a reliable theoretical method (e.g., G3 or G4 theory), the reaction enthalpy (ΔrH°) can be found. The standard enthalpy of formation of the target molecule is then derived using Hess's law and the known experimental ΔfH° values of the other molecules in the equation.

Table 1: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1H-Indazole |

| Benzene |

| Toluene |

| Benzonitrile |

Sources

Bo-Qing Xu, Tian-Yu Sun, Fang-Fang Gao, Hong-Liang Pu, and Bing-Tao Guan. "Mechanism and Regioselectivity of Palladium-Catalyzed C3–H Arylation of 1H-Indazoles: A DFT Study." The Journal of Organic Chemistry, vol. 80, no. 14, 2015, pp. 7266-7274. https://doi.org/10.1021/acs.joc.5b01053. Yue-Sheng-Xin, Jian-Fei-Wang, and Cheng-Bu-Liu. "A DFT study on the mechanism and regioselectivity of copper-catalyzed N-arylation of indazoles." RSC Advances, vol. 6, no. 102, 2016, pp. 100021-100029. https://doi.org/10.1039/C6RA22502A.Vi. Advanced Applications of Indazole Derivatives in Materials Science and Catalysis

Role of Indazoles in Organic Materials and Optoelectronics

Indazole derivatives are increasingly recognized for their utility in organic materials, particularly in the realm of optoelectronics. Their inherent aromaticity and tunable electronic characteristics make them suitable candidates for components in Organic Light-Emitting Diodes (OLEDs) and other electronic devices.

Photophysical Properties

The photophysical properties of indazole derivatives are highly dependent on the nature and position of their substituents. Studies on various 3-substituted-1H-indazoles have revealed that these compounds can exhibit strong fluorescence with high quantum yields, in some cases reaching up to 85%. acs.orgnih.gov The emission properties can be modulated by the electronic nature of the substituents; electron-donating groups can enhance fluorescence, while electron-withdrawing groups can shift the emission spectra. acs.org

For 6-Methyl-1H-indazole-3-carbonitrile, the presence of the electron-donating methyl group and the electron-withdrawing carbonitrile group suggests the potential for intramolecular charge transfer (ICT) characteristics, which are often desirable in fluorescent probes and materials for non-linear optics. The UV-visible absorption of 3-substituted-1H-indazoles typically falls within the range of 280–550 nm. acs.org

Interactive Data Table: Photophysical Properties of Selected Indazole Derivatives

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) |

| 3-Phenyl-1H-indazole | ~290 | ~350 | - |

| 3-(4-Methoxyphenyl)-1H-indazole | ~300 | ~360 | - |

| 3-(4-Nitrophenyl)-1H-indazole | ~350 | ~540 | - |

| Hypothetical this compound | ~320 | ~450 | - |

Note: Data for hypothetical this compound is an estimation based on the expected influence of its substituents and is not experimentally verified.

OLEDs

In the context of OLEDs, the indazole core can be incorporated into emitter molecules, host materials, or charge-transporting layers. The ability to tune the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) through substitution is crucial for efficient charge injection and transport in OLED devices. For instance, carbazole-imidazole derivatives have been successfully employed as emitters in deep-blue OLEDs, achieving high external quantum efficiencies. nih.gov While not indazoles, imidazoles share a similar five-membered nitrogen-containing ring, and their success points to the potential of related heterocyclic systems.

The strong electron-withdrawing nature of the imidazole (B134444) ring makes it suitable for use in emitters, hosts, and electron-transporting materials. tandfonline.com Similarly, the pyrazole (B372694) part of the indazole ring system in this compound, especially with the attached electron-withdrawing carbonitrile group, could facilitate its use in electron-transporting layers or as a component of bipolar host materials.

Indazole-Derived Ligands in Homogeneous and Heterogeneous Catalysis

The nitrogen atoms in the indazole ring make it an excellent scaffold for the design of ligands for metal-catalyzed reactions. These ligands can coordinate with a wide range of metal centers, influencing the catalyst's activity, selectivity, and stability.

N-Heterocyclic Carbenes (NHCs)

Indazole-based N-heterocyclic carbenes (NHCs) are a class of ligands that have gained prominence in catalysis. These ligands are typically generated by deprotonating the corresponding indazolium salt. The resulting carbene is a strong σ-donor, forming robust bonds with metal centers. The electronic properties of the NHC can be modulated by substituents on the indazole ring.

In the case of a hypothetical NHC derived from this compound, the methyl group would slightly increase the electron-donating ability of the ligand, while the carbonitrile group would have an electron-withdrawing effect. This push-pull substitution pattern could lead to unique catalytic activities.

Applications in Cross-Coupling Reactions

Indazole-derived ligands have been employed in various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and C-N coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The stability and tunability of indazole-based ligands contribute to the efficiency and scope of these catalytic transformations.

Interactive Data Table: Potential Catalytic Applications of Indazole Derivatives

| Reaction Type | Catalyst System | Role of Indazole Derivative |

| Suzuki-Miyaura Coupling | Palladium / Indazole-NHC | Ligand for stabilizing the metal center and promoting catalytic turnover. |

| Heck Coupling | Palladium / Indazole-phosphine | Ligand for controlling regioselectivity and catalyst stability. |

| C-N Coupling | Copper / Indazole-based ligand | Ligand for facilitating the formation of carbon-nitrogen bonds. |

Utility in Agrochemical Research and Formulation

The indazole scaffold is a known "privileged structure" in medicinal chemistry and has also found applications in agrochemical research. The biological activity of indazole derivatives can be harnessed for the development of new herbicides, fungicides, and insecticides.

The diverse substitution patterns possible on the indazole ring allow for the fine-tuning of biological activity and physical properties, such as solubility and stability, which are crucial for effective agrochemical formulations. While specific agrochemical applications of this compound are not widely reported, the structural motifs present in this molecule are found in various biologically active compounds.

For example, the nitrile group is a common feature in many commercial pesticides, contributing to their potency. The methyl group can influence the lipophilicity of the molecule, which in turn affects its uptake and translocation in plants or target pests.

Research in this area often involves the synthesis and screening of libraries of indazole derivatives to identify compounds with desired biological activities and favorable toxicological profiles. The development of indazole-based agrochemicals is an ongoing area of research with the potential to provide new solutions for crop protection.

Vii. Future Research Directions and Perspectives for 6 Methyl 1h Indazole 3 Carbonitrile Chemistry

Development of Highly Regioselective and Stereoselective Synthesis Methods

The precise control over the arrangement of atoms in a molecule is fundamental to designing effective drugs and materials. For indazole derivatives, achieving high regioselectivity (controlling the position of substitution) and stereoselectivity (controlling the 3D orientation of atoms) remains a significant challenge.

Future research will likely focus on creating new catalytic systems that can dictate the outcome of reactions with high precision. For instance, the development of methods for the selective N1-alkylation of indazoles, avoiding the formation of the N2 isomer, is crucial for creating specific bioactive molecules. rsc.org Recent progress has been made using transition metal catalysis, where steric effects of the catalyst ligand can direct substitution to a specific nitrogen atom. nih.gov Similarly, achieving high enantioselectivity in reactions at the C3 position is a key goal. Copper-hydride (CuH) catalyzed reactions have shown promise in creating C3-allyl 1H-indazoles with quaternary stereocenters in high enantiomeric excess. acs.org The exploration of novel chiral ligands and catalytic systems will be essential to expand the scope of these stereoselective transformations.

Key Research Objectives:

Design of catalysts for predictable and high-yield N1- versus N2-functionalization.

Expansion of enantioselective methods for creating chiral centers, particularly at the C3 position.

Development of stereoselective methods for the synthesis of complex, fused heterocyclic systems containing the indazole core. rsc.org

Table 1: Research Focus in Regioselective and Stereoselective Indazole Synthesis

| Area of Focus | Key Challenge | Promising Approach |

|---|---|---|

| Regioselectivity | N1 vs. N2 Isomer Control | Thermodynamic control, sterically demanding catalysts. rsc.orgnih.gov |

| Stereoselectivity | Creation of Chiral Centers | Asymmetric catalysis with novel chiral ligands (e.g., CuH catalysis). acs.org |

| Complex Scaffolds | Diastereoselective Annulations | Sequential reactions, inverse-electron-demand hetero-Diels-Alder reactions. rsc.org |

Exploration of Novel Functionalization Reactions at Unreactive Sites

Traditionally, functionalization of the indazole ring has been concentrated at the more reactive nitrogen atoms. acs.org A major frontier in indazole chemistry is the development of methods to introduce functional groups at positions that are typically considered unreactive, such as the carbon atoms of the benzene (B151609) ring, through C-H bond activation.

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct and atom-economical modification of heterocyclic cores. nih.gov Future work will aim to expand the repertoire of these reactions for the 6-methyl-1H-indazole framework. This includes the use of directing groups, which can be temporarily installed on the indazole to guide a metal catalyst to a specific C-H bond for functionalization, and can later be removed. nih.govrsc.org Rhodium(III) and Cobalt(III) catalysts have been particularly effective in such transformations, enabling the synthesis of highly substituted indazoles. nih.govnih.gov The direct arylation, alkylation, or amination of the indazole backbone without pre-functionalization represents a more sustainable and efficient synthetic strategy. nih.gov

Anticipated Developments:

Discovery of new directing groups for site-selective C-H functionalization.

Broader application of late-stage functionalization to modify complex indazole-containing molecules.

Development of catalytic systems that can functionalize multiple C-H bonds in a controlled sequence.

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry is becoming an indispensable tool in modern synthetic planning. For indazole chemistry, advanced computational modeling offers the ability to predict reaction outcomes, understand reaction mechanisms, and design novel molecules with desired properties before embarking on lengthy and resource-intensive laboratory work.

Density Functional Theory (DFT) calculations have already been successfully used to explain the reactivity and selectivity observed in indazole functionalization reactions. acs.orgresearchgate.net For example, computational studies have elucidated the transition states in copper-catalyzed allylation, explaining the origins of high enantioselectivity. acs.org In the future, the integration of machine learning and artificial intelligence with quantum chemical calculations will likely accelerate the discovery of new catalysts and reactions. These models can be trained on existing reaction data to predict the optimal conditions (catalyst, solvent, temperature) for a desired transformation of a 6-methyl-1H-indazole-3-carbonitrile derivative. Furthermore, molecular docking studies can predict the binding affinity of newly designed indazole compounds with biological targets, guiding the synthesis of more potent drug candidates. nih.govnih.gov

Future Computational Applications:

High-throughput virtual screening of catalysts for specific indazole transformations.

In silico design of indazole derivatives with optimized electronic and steric properties. nih.gov

Mechanistic investigation of novel photochemical transformations of the indazole core. colab.ws

Integration of Flow Chemistry and Automation in Indazole Synthesis

The transition from traditional batch synthesis to continuous flow chemistry represents a paradigm shift in chemical manufacturing, offering significant advantages in terms of safety, efficiency, and scalability. nih.gov For the synthesis of indazole derivatives like this compound, flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. researchgate.net

Automated flow chemistry platforms can significantly accelerate the drug discovery process. youtube.com By integrating reactors, purification modules, and in-line analytical techniques, libraries of indazole derivatives can be synthesized and screened rapidly. uc.pt This approach is particularly valuable for optimizing reaction conditions and for the synthesis of compounds that involve hazardous intermediates or highly exothermic reactions, as these can be handled more safely on a small, continuous scale. nih.govyoutube.com The future will see more multi-step syntheses of complex indazole-based pharmaceuticals being performed entirely in flow, minimizing waste and manual handling. uc.pt

Table 2: Advantages of Flow Chemistry in Indazole Synthesis

| Feature | Benefit in Indazole Synthesis | Reference |

| Enhanced Control | Improved selectivity and higher yields due to precise temperature and mixing control. | nih.govresearchgate.net |

| Improved Safety | Safe handling of hazardous reagents and exothermic reactions in small volumes. | nih.govyoutube.com |

| Scalability | Straightforward scaling from laboratory discovery to industrial production without re-optimization. | nih.govyoutube.com |

| Automation | Rapid library synthesis and efficient reaction optimization. | youtube.comsoci.org |

Discovery of New Catalytic Systems for Indazole Transformations

Catalysis is at the heart of modern organic synthesis, and the discovery of new catalytic systems is crucial for advancing indazole chemistry. While palladium, rhodium, and copper have been the workhorses for many indazole functionalizations, there is a growing interest in exploring catalysts based on more abundant and less expensive first-row transition metals like cobalt, nickel, and iron. nih.govchim.it

Future research will focus on developing novel catalysts that can mediate previously challenging or unknown transformations of the indazole ring. This includes catalysts for asymmetric C-H activation, photoredox catalysts that use light to drive reactions, and dual-catalytic systems that combine the reactivity of two different catalysts to achieve unique transformations. rsc.org For instance, the development of silver-catalyzed methods for C-H amination has opened new routes to 3-aminoindazole derivatives. nih.gov The design of new ligands will also be critical to tune the reactivity and selectivity of these metal catalysts, enabling the synthesis of a wider array of functionalized this compound analogues.

Emerging Catalytic Trends:

Catalysis with earth-abundant metals (e.g., Co, Ni, Fe). nih.gov

Application of photoredox and electro-catalysis for novel transformations. rsc.org

Development of bifunctional or cooperative catalytic systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Methyl-1H-indazole-3-carbonitrile, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via palladium-catalyzed cyanation of 6-methyl-3-iodo-1H-indazole using potassium ferrocyanide, dimethylacetamide, and Xantphos as a ligand. Reaction optimization involves:

- Temperature control (80–120°C) to minimize side reactions.

- Solvent selection (e.g., 2-MeTHF or DMF) to enhance solubility and stability of intermediates .

- pH adjustment during cyclization to prevent decomposition of the nitrile group .

- Key Data : Pilot-scale reactions achieved 70–85% yield with >95% purity under optimized conditions (120°C, 24 hours) .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

- Methodology :

- X-ray crystallography : SHELX software (SHELXL/SHELXS) is used for structure refinement. Key parameters include bond angles (C-N-C ≡ 117.5°) and torsional angles in the indazole core .

- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., methyl group at position 6: δ 2.45 ppm in H NMR) .

- Mass spectrometry : High-resolution MS validates molecular formula (CHN) with a base peak at m/z 157.1 .

Q. What are the preliminary biological screening protocols for this compound, and which assays are prioritized?

- Methodology :

- Kinase inhibition assays : Test against kinases (e.g., JAK2, EGFR) using fluorescence polarization. IC values <10 µM indicate potential therapeutic relevance .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, A549) with EC values compared to structural analogs (e.g., 6-methoxy derivatives) .

Advanced Research Questions

Q. How can computational modeling resolve ambiguities in reaction mechanisms for cyanation of 6-methylindazole derivatives?

- Methodology :

- DFT calculations : Analyze transition states in palladium-mediated cyanation. Key findings suggest a two-step oxidative addition/reductive elimination pathway with a ΔG of 28.5 kcal/mol .

- Molecular docking : Predict binding affinity to kinase targets (e.g., docking scores < -8.0 kcal/mol for JAK2) to prioritize synthesis of derivatives .

Q. What strategies address contradictions in reported bioactivity data for this compound across studies?

- Methodology :

- Meta-analysis : Compare datasets using standardized protocols (e.g., consistent cell lines, assay conditions). For example, discrepancies in cytotoxicity (EC = 15 µM vs. 45 µM) may arise from variations in cell culture media .

- Dose-response validation : Replicate conflicting experiments under controlled conditions (e.g., fixed pH, serum-free media) to isolate variables .

Q. How does substituent positioning (methyl vs. methoxy groups) alter the compound’s reactivity and pharmacological profile?

- Methodology :

- Comparative SAR studies : Synthesize analogs (e.g., 6-methoxy, 4-methyl) and evaluate:

- Electrophilicity : Hammett constants (σ) correlate with nitrile reactivity in nucleophilic substitutions .

- Bioavailability : LogP values (6-methyl: 1.8 vs. 6-methoxy: 2.3) influence membrane permeability in Caco-2 assays .

Q. What experimental designs optimize scalability while maintaining purity in multi-step syntheses?

- Methodology :

- Flow chemistry : Continuous flow reactors reduce reaction time (from 24 to 4 hours) and improve yield consistency (85±2%) by minimizing intermediate degradation .

- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor nitrile formation in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products